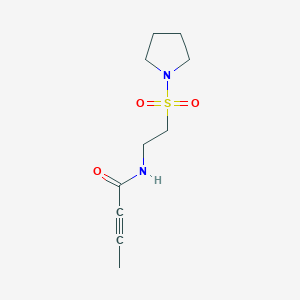
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide typically involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with an appropriate sulfonyl chloride to form N-(2-pyrrolidin-1-ylsulfonyl)ethanol.
Conversion to the Ynamide: The intermediate is then subjected to a coupling reaction with a but-2-ynoic acid derivative under basic conditions to yield the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ynamide moiety to an amide or alkene.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amides or alkenes.
Substitution: N-substituted sulfonamides.
科学的研究の応用
Chemistry
In organic synthesis, N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide is used as a coupling reagent for the formation of amide bonds. Its unique structure allows for efficient and selective reactions, making it valuable in the synthesis of complex molecules.
Biology
The compound has potential applications in the development of bioactive molecules. Its ability to form stable amide bonds makes it useful in peptide synthesis and modification of biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism by which N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide exerts its effects involves the formation of stable amide bonds through nucleophilic attack on the ynamide moiety. The sulfonyl group enhances the electrophilicity of the carbon-carbon triple bond, facilitating the reaction with nucleophiles. This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.
類似化合物との比較
Similar Compounds
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide: can be compared with other ynamide derivatives such as N-(2-morpholin-4-ylsulfonylethyl)but-2-ynamide and N-(2-piperidin-1-ylsulfonylethyl)but-2-ynamide.
Uniqueness
Structural Features: The presence of the pyrrolidine ring and the sulfonyl group in this compound provides unique reactivity and stability compared to other ynamide derivatives.
Reactivity: The compound’s ability to undergo selective oxidation, reduction, and substitution reactions makes it versatile in synthetic applications.
Applications: Its use in peptide synthesis and drug design highlights its importance in both academic research and industrial applications.
This compound stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-2-5-10(13)11-6-9-16(14,15)12-7-3-4-8-12/h3-4,6-9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTBJFMTYPZLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCS(=O)(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2522324.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)
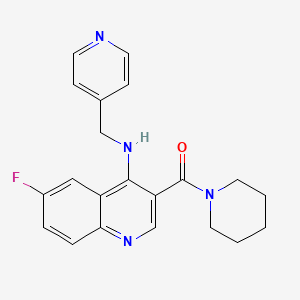

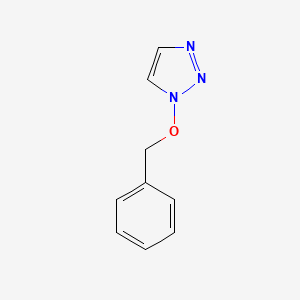
![N,N-dimethyl-3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]aniline](/img/structure/B2522333.png)
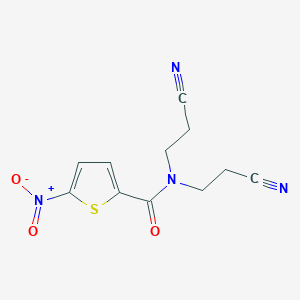

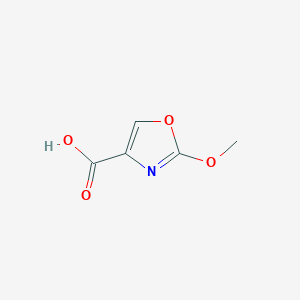
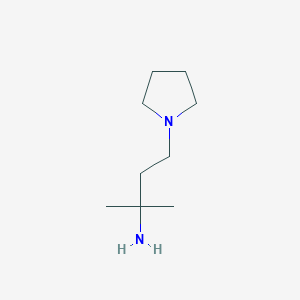
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)
![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)
